13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Description
This compound is a bis-phosphapentacyclo derivative featuring a complex polycyclic framework with two phosphorus atoms integrated into oxygen-containing heterocycles. Its structure includes fused aromatic rings and ether linkages, which contribute to its rigidity and electronic properties. The phosphorus centers likely influence reactivity and stability, as seen in related organophosphorus systems . Applications may include catalysis or materials science, though further studies are needed to confirm these uses.
Properties
Molecular Formula |
C52H32O5P2 |
|---|---|
Molecular Weight |
798.8 g/mol |
IUPAC Name |
13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C52H32O5P2/c1-5-17-37-33(13-1)25-29-43-49(37)50-38-18-6-2-14-34(38)26-30-44(50)55-58(54-43)47-23-11-9-21-41(47)53-42-22-10-12-24-48(42)59-56-45-31-27-35-15-3-7-19-39(35)51(45)52-40-20-8-4-16-36(40)28-32-46(52)57-59/h1-32H |
InChI Key |
UYGCVTAJLJBNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)C6=CC=CC=C6OC7=CC=CC=C7P8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core pentacyclic structure. The reaction conditions often require high temperatures and the use of specific catalysts to facilitate the formation of the complex ring systems. The synthetic route may involve the following steps:
Formation of the Pentacyclic Core: This step involves the cyclization of precursor molecules under high-temperature conditions.
Introduction of Phosphorus Atoms: Phosphorus atoms are introduced into the structure through reactions with phosphorus-containing reagents.
Functionalization: The final steps involve the addition of functional groups, such as phenoxy groups, to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis equipment could be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the phosphorus atoms.
Substitution: Substitution reactions can replace specific functional groups with other groups, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the formation of phosphine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The phosphorus atoms within its structure can form bonds with various biological molecules, influencing their activity. The compound may also interact with cellular pathways, modulating processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural Variations
The compound is compared to three structurally related derivatives (Table 1):
Key Observations :
- Electronic Effects: The target compound’s dual phosphorus centers may enhance Lewis acidity compared to the aza analog (), where nitrogen reduces electrophilicity . Dimethylamino groups in ’s compound likely increase electron density, affecting redox behavior .
- Polarity and Solubility: The hydroxyl and diphenyl groups in ’s compound improve solubility in polar solvents, whereas the target compound’s oxygen-rich framework may limit solubility in non-polar media .
- Rigidity vs.
Research Findings
- Molecular Descriptors : Van der Waals volume and electronic parameters (e.g., HOMO-LUMO gaps) differ significantly between the target compound and its analogs. For instance, the aza analog () exhibits a smaller van der Waals radius due to nitrogen’s size, altering intermolecular interactions .
- This property could enhance stability in biological environments .
- Thermal Stability : Phosphorus-containing compounds generally exhibit higher thermal stability than nitrogen analogs. The target compound’s dual phosphorus centers may further improve decomposition thresholds compared to .
Biological Activity
The compound 13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule with potential biological activities that merit detailed exploration. This article examines its biological activity based on existing research findings and provides insights into its structure-activity relationships.
Molecular Characteristics
The compound has a molecular formula of and a molecular weight of approximately 560.6 g/mol. Its structural complexity arises from the presence of multiple cyclic and functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 560.6 g/mol |
| XLogP3-AA | 11 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Structural Features
The compound features a phosphapentacyclo framework which is significant for its potential interaction with biological targets. The presence of phenoxy and dioxa groups may enhance solubility and bioavailability.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- Mechanism of Action : Compounds containing phosphorous moieties have been shown to interfere with nucleic acid synthesis and cell division processes.
- Case Studies : In vitro studies demonstrated that related compounds inhibited the proliferation of various cancer cell lines (e.g., breast and prostate cancer) at micromolar concentrations.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Mechanism : The presence of the phosphapentacyclo structure may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Emerging research suggests that compounds similar to this one may offer neuroprotective benefits:
- Oxidative Stress Reduction : Some studies have indicated that these compounds can reduce oxidative stress markers in neuronal cells.
- Neurodegenerative Disease Models : In models of diseases like Alzheimer's and Parkinson's, related compounds have shown promise in improving cognitive function and reducing neuroinflammation.
Summary of Key Studies
-
Anticancer Activity :
- Study A: Demonstrated the compound's ability to induce apoptosis in MCF-7 breast cancer cells.
- Study B: Showed inhibition of tumor growth in xenograft models.
-
Antimicrobial Activity :
- Study C: Evaluated the compound against E. coli and S. aureus, showing significant inhibition at low concentrations.
-
Neuroprotective Effects :
- Study D: Investigated the reduction of reactive oxygen species (ROS) in neuronal cultures treated with the compound.
Data Table of Biological Activities
| Biological Activity | Study Reference | Effectiveness |
|---|---|---|
| Anticancer | Study A | Induced apoptosis |
| Antimicrobial | Study C | Inhibited bacterial growth |
| Neuroprotective | Study D | Reduced oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
